molecular formula C10H14ClN3O2S B12294801 4-Chloro-2-methyl-6-(1-(methylsulfonyl)pyrrolidin-2-yl)pyrimidine

4-Chloro-2-methyl-6-(1-(methylsulfonyl)pyrrolidin-2-yl)pyrimidine

Cat. No.: B12294801
M. Wt: 275.76 g/mol
InChI Key: OIPNUSHRTOSEPL-UHFFFAOYSA-N
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Description

4-Chloro-2-methyl-6-(1-(methylsulfonyl)pyrrolidin-2-yl)pyrimidine is an organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities

Preparation Methods

The synthesis of 4-Chloro-2-methyl-6-(1-(methylsulfonyl)pyrrolidin-2-yl)pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a β-dicarbonyl compound and a guanidine derivative.

    Introduction of the Chlorine Atom: Chlorination of the pyrimidine ring is achieved using reagents such as thionyl chloride or phosphorus oxychloride.

    Attachment of the Pyrrolidine Ring: The pyrrolidine ring is introduced via a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the chlorinated pyrimidine.

    Methylsulfonyl Group Addition:

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing continuous flow chemistry techniques for scalability.

Chemical Reactions Analysis

4-Chloro-2-methyl-6-(1-(methylsulfonyl)pyrrolidin-2-yl)pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation reactions to form sulfoxides or sulfones, and reduction reactions to remove the sulfonyl group.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Chloro-2-methyl-6-(1-(methylsulfonyl)pyrrolidin-2-yl)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-2-methyl-6-(1-(methylsulfonyl)pyrrolidin-2-yl)pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, reducing the production of pro-inflammatory cytokines like nitric oxide and tumor necrosis factor-α . This inhibition is achieved through the suppression of endoplasmic reticulum stress and apoptosis pathways, leading to neuroprotective effects.

Comparison with Similar Compounds

Similar compounds to 4-Chloro-2-methyl-6-(1-(methylsulfonyl)pyrrolidin-2-yl)pyrimidine include other pyrimidine derivatives with different substituents. Some examples are:

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C10H14ClN3O2S

Molecular Weight

275.76 g/mol

IUPAC Name

4-chloro-2-methyl-6-(1-methylsulfonylpyrrolidin-2-yl)pyrimidine

InChI

InChI=1S/C10H14ClN3O2S/c1-7-12-8(6-10(11)13-7)9-4-3-5-14(9)17(2,15)16/h6,9H,3-5H2,1-2H3

InChI Key

OIPNUSHRTOSEPL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)Cl)C2CCCN2S(=O)(=O)C

Origin of Product

United States

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